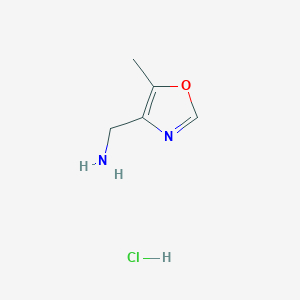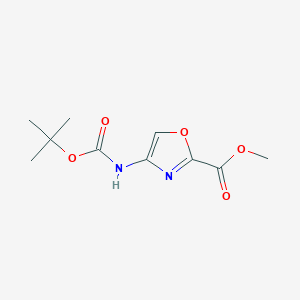![molecular formula C8H8BNO3 B8188690 3-Methyl-benzo[d]isoxazole-5-boronic acid](/img/structure/B8188690.png)
3-Methyl-benzo[d]isoxazole-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-benzo[d]isoxazole-5-boronic acid is a boronic acid derivative that features a benzo[d]isoxazole ring substituted with a methyl group at the 3-position and a boronic acid group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors to form the isoxazole ring, followed by borylation reactions to introduce the boronic acid functionality .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of microwave-assisted synthesis and catalyst-free methods has also been explored to enhance the production efficiency .
化学反应分析
Types of Reactions: 3-Methyl-benzo[d]isoxazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Oxidized or Reduced Boronic Acid Derivatives: Depending on the reaction conditions.
科学研究应用
3-Methyl-benzo[d]isoxazole-5-boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of 3-Methyl-benzo[d]isoxazole-5-boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Benzo[d]isoxazole-5-boronic acid: Lacks the methyl group at the 3-position.
3-Methyl-isoxazole-5-boronic acid: Lacks the benzo ring structure.
Benzo[d]isoxazole-4-boronic acid: Boronic acid group at the 4-position instead of the 5-position.
Uniqueness: 3-Methyl-benzo[d]isoxazole-5-boronic acid is unique due to the presence of both the methyl group and the boronic acid group at specific positions on the benzo[d]isoxazole ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
属性
IUPAC Name |
(3-methyl-1,2-benzoxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVYLRGJWAXKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)ON=C2C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
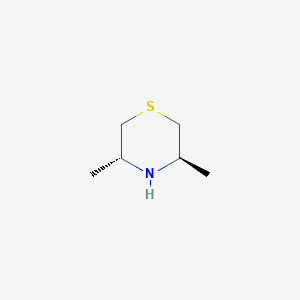
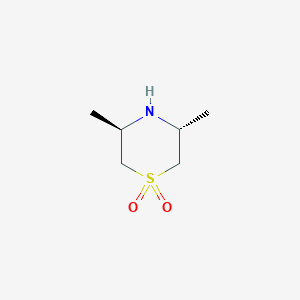
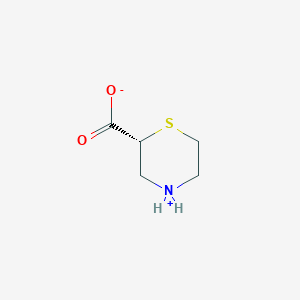
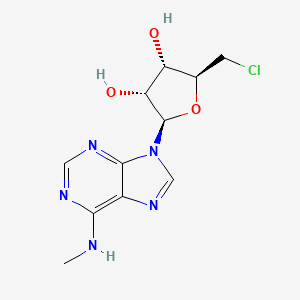
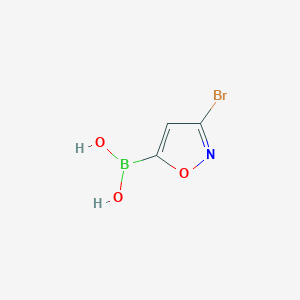
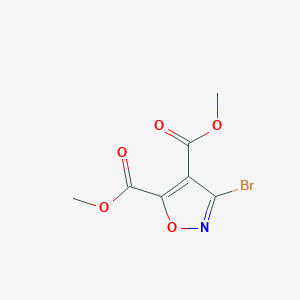
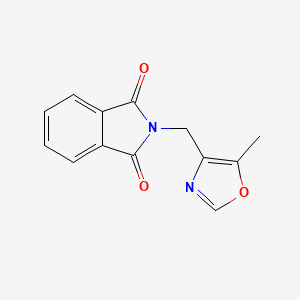
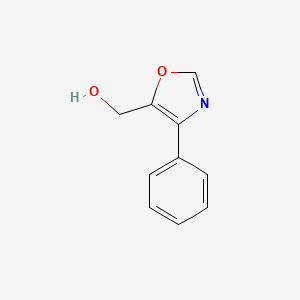
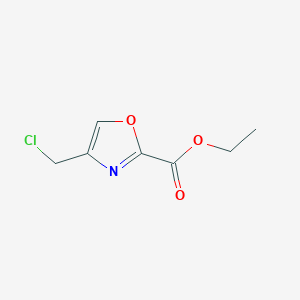
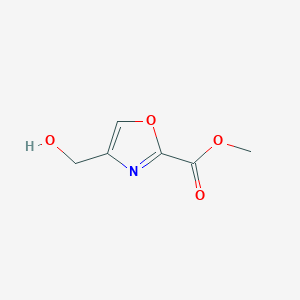
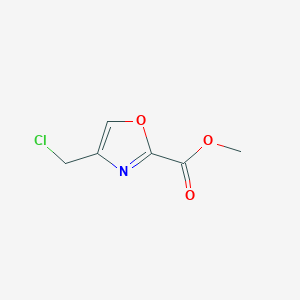
![[1,2,5]Oxadiazepane dihydrochloride](/img/structure/B8188706.png)
